(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-1-[4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c1-29-18-3-2-4-19-21(18)23-22(30-19)25-11-9-24(10-12-25)20(26)8-6-15-5-7-16-17(13-15)28-14-27-16/h2-8,13H,9-12,14H2,1H3/b8-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMIIFYFVOVOBF-VURMDHGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C=CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)/C=C\C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a benzo[d][1,3]dioxole moiety and a benzo[d]thiazole side chain, linked through a piperazine unit. The structural complexity contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C26H21N7O4 |
| Molecular Weight | 495.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | GVJZDTKDHDFAOP |
Anticancer Properties
Recent studies have highlighted the anticancer activity of compounds related to the benzo[d][1,3]dioxole and benzo[d]thiazole scaffolds. For instance, compounds with similar structures have shown significant antitumor activity against various cancer cell lines.
-
Mechanism of Action :
- The anticancer effects are often mediated through the inhibition of EGFR (epidermal growth factor receptor) pathways and induction of apoptosis in cancer cells.
- Research indicates that these compounds can alter mitochondrial apoptosis pathways by modulating proteins such as Bax and Bcl-2 , which are crucial in regulating cell death .
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Case Studies :
- A study demonstrated that derivatives of benzo[d][1,3]dioxole exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin in HepG2, HCT116, and MCF7 cell lines .
- Another investigation into related thiazole compounds reported similar findings where structural modifications led to enhanced anticancer efficacy .
Cytotoxicity and Selectivity
The selectivity of this compound towards cancer cells versus normal cells is critical for its therapeutic potential. Studies have shown that certain derivatives exhibit cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable safety profile .
Research Findings
Several research articles have documented the synthesis and biological evaluation of similar compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues can be categorized based on core motifs: benzodioxole derivatives , thiazole/piperazine hybrids , and α,β-unsaturated ketones . Below is a comparative analysis:
Key Observations :
Planarity and Conformation : The target compound likely adopts a planar conformation similar to Compound 5 , which may enhance π-π stacking with biological targets. The (Z)-configuration of the α,β-unsaturated ketone could influence binding specificity compared to (E)-isomers.
Heterocyclic Diversity : Unlike coumarin-benzodiazepine hybrids (e.g., 4g ), the target compound lacks fused aromatic systems but retains metabolic stability via the benzodioxole group.
Pharmacological Implications :
While direct activity data for the target compound are absent, analogues like Compound 74 (with a benzodioxole-thiazole core) have been explored in kinase inhibition studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
